molecular formula C19H24O4 B5206651 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene

1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene

Cat. No. B5206651
M. Wt: 316.4 g/mol
InChI Key: NTRNZIBVBHVGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as the acronym EMD-386088, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a selective dopamine D1 receptor agonist and has been shown to have promising effects on the central nervous system.

Mechanism of Action

EMD-386088 acts as a selective agonist at dopamine D1 receptors, which are located in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene central nervous system. Activation of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenese receptors has been shown to modulate 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene activity of various neurotransmitters, including dopamine, glutamate, and GABA. This modulation can lead to changes in neuronal activity and synaptic plasticity, which may underlie 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenerapeutic effects of EMD-386088.
Biochemical and Physiological Effects:
EMD-386088 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene striatum, which is a key area of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene brain involved in reward and motivation. It has also been shown to increase neuronal activity in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene prefrontal cortex, which is involved in cognitive processes such as working memory and decision-making. Additionally, EMD-386088 has been shown to have effects on 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene cardiovascular system, including increasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

EMD-386088 has several advantages for use in lab experiments. It has high selectivity for dopamine D1 receptors, which allows for specific modulation of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenese receptors without affecting o1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzener neurotransmitter systems. It also has good bioavailability and can be administered through various routes, including oral and intravenous. However, 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenere are also limitations to its use in lab experiments. EMD-386088 is a syn1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenetic compound, which may limit its translational potential to human studies. Additionally, its effects may vary depending on 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene species and strain of animal used in experiments.

Future Directions

There are several future directions for research on EMD-386088. One area of interest is in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene development of more selective and potent analogs of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene compound. Ano1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzener area of research is in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene investigation of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene potential 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenerapeutic effects of EMD-386088 in human clinical trials. Additionally, fur1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzener studies are needed to elucidate 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene precise mechanisms of action of EMD-386088 and to understand its effects on various neurotransmitter systems and brain regions.

Synthesis Methods

EMD-386088 can be syn1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenesized through a multistep process starting from commercially available starting materials. The syn1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenesis involves 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene reaction of 2-methylbenzene with 2-(3-ethoxyphenoxy)ethyl bromide in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene presence of a base to form 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene intermediate compound. This intermediate is 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenen reacted with ethylene oxide to form 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene final product, EMD-386088. The purity of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene compound can be increased through recrystallization and purification techniques.

Scientific Research Applications

EMD-386088 has been extensively studied for its potential applications in scientific research. One of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene main areas of research has been in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene field of neuroscience, where it has been shown to have selective agonist activity at dopamine D1 receptors. This has led to studies investigating 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene potential 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzenerapeutic effects of EMD-386088 in 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-ethoxy-3-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-21-17-8-6-9-18(15-17)22-13-11-20-12-14-23-19-10-5-4-7-16(19)2/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNZIBVBHVGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.